CFM-4

描述

属性

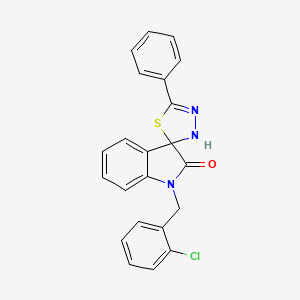

IUPAC Name |

1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMADITKBVODKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CFM-4 in Apoptosis Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-4, a CARP-1 (Cell cycle and apoptosis regulatory protein 1) functional mimetic, represents a promising class of small molecules with potent pro-apoptotic activity across a range of cancer cell types. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis. The primary mechanism of action involves the upregulation and activation of CARP-1, which subsequently triggers a cascade of downstream signaling events, culminating in programmed cell death. Key events include the activation of the stress-activated protein kinases (SAPK) p38 and JNK, inhibition of the pro-survival Akt signaling pathway, and the induction of canonical apoptotic markers such as PARP and caspase cleavage. This document details these pathways, presents available quantitative data, outlines experimental protocols for key assays, and provides visual representations of the signaling networks to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound and its Target: CARP-1

CARP-1, also known as CCAR1, is a peri-nuclear phosphoprotein that functions as a critical regulator of cell growth, differentiation, and apoptosis. It acts as a co-activator for various transcription factors and is implicated in the cellular response to chemotherapy. This compound and its analogs, such as this compound.16, are small molecules designed to mimic the function of CARP-1, thereby promoting its pro-apoptotic activities. These compounds have been shown to inhibit the growth of various cancer cells, including those resistant to conventional therapies, by inducing apoptosis.[1][2][3]

Core Signaling Pathways of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are mediated through a multi-pronged attack on cancer cell survival machinery. The core mechanism revolves around the upregulation of CARP-1, which then orchestrates the activation of pro-death signaling cascades and the suppression of pro-survival pathways.

Upregulation of CARP-1 and Activation of the SAPK Pathway

Treatment of cancer cells with this compound leads to a significant increase in the expression of CARP-1.[2][4] This elevated level of CARP-1 is a critical initiating event in the apoptotic cascade. One of the primary downstream effects of increased CARP-1 is the activation of the Stress-Activated Protein Kinase (SAPK) pathways, specifically p38 MAPK and c-Jun N-terminal Kinase (JNK).

-

p38 MAPK Activation: this compound treatment leads to the phosphorylation and activation of p38 MAPK. Activated p38 plays a crucial role in mediating cellular stress responses and promoting apoptosis.

-

JNK Activation: Similarly, this compound induces the phosphorylation of JNK. The JNK pathway is a key signaling cascade involved in the cellular response to a variety of stresses and is a potent inducer of apoptosis.

The activation of both p38 and JNK by this compound creates a strong pro-apoptotic cellular environment.

Induction of Apoptotic Markers

The activation of the CARP-1 and SAPK pathways by this compound culminates in the induction of well-established markers of apoptosis:

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. During apoptosis, PARP is cleaved by caspases, rendering it inactive. This compound treatment results in the robust cleavage of PARP, indicating the execution phase of apoptosis.

-

Caspase Activation: this compound induces the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3 and -7. Activated caspases are the central drivers of the apoptotic process, responsible for the cleavage of numerous cellular substrates.

Inhibition of Pro-Survival Signaling: The Akt/FOXO3a Axis

A critical aspect of this compound's mechanism of action is its ability to suppress pro-survival signaling pathways, most notably the PI3K/Akt pathway. This compound and its analogs have been shown to inhibit the phosphorylation and activation of Akt.

The inhibition of Akt has significant downstream consequences, including the potential activation of the Forkhead box O3 (FOXO3a) transcription factor. In its unphosphorylated state, FOXO3a translocates to the nucleus and promotes the transcription of genes involved in apoptosis and cell cycle arrest. While direct evidence for this compound-induced FOXO3a nuclear translocation is still emerging, the inhibition of its upstream negative regulator, Akt, strongly suggests this as a plausible downstream event.

Signaling Pathway Diagram: this compound Mechanism of Action

Caption: this compound initiates apoptosis by upregulating CARP-1, leading to SAPK activation and Akt inhibition.

Quantitative Data on this compound and its Analogs

Precise quantitative data for this compound across a wide range of cancer cell lines is still being consolidated in the literature. However, studies on its potent analog, this compound.16, provide valuable insights into its efficacy.

Table 1: Growth Inhibitory (GI50) Concentrations of this compound.16 in NSCLC Cell Lines

| Cell Line | Drug Resistance Profile | GI50 of Erlotinib | GI50 of this compound.16 | Reference |

| HCC827 | Parental (TKI-sensitive) | ~0.1 µM | Not explicitly stated | |

| HCC827-ER | Erlotinib-Resistant | ≥15 µM | Not explicitly stated | |

| H1975 | Parental (T790M mutation) | Not explicitly stated | Not explicitly stated | |

| H1975-RR | Rociletinib-Resistant | Not explicitly stated | Not explicitly stated |

Note: While specific GI50 values for this compound.16 are not provided in a tabular format in the cited literature, the studies indicate its effectiveness in attenuating the growth of both parental and TKI-resistant NSCLC cells. Further research is needed to establish a comprehensive IC50 profile for this compound and its analogs.

Table 2: Qualitative Summary of Protein Level Changes Induced by this compound/CFM-4.16

| Protein | Change upon Treatment | Effect | Reference |

| CARP-1 | Increased expression | Pro-apoptotic | |

| Phospho-p38 | Increased phosphorylation | Pro-apoptotic | |

| Phospho-JNK | Increased phosphorylation | Pro-apoptotic | |

| Cleaved PARP | Increased levels | Marker of apoptosis | |

| Cleaved Caspase-8 | Increased levels | Initiator caspase activation | |

| Phospho-Akt | Decreased phosphorylation | Inhibition of survival | |

| c-Met | Inhibited | Inhibition of oncogenic signaling |

Detailed Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

Caption: Standard workflow for Western Blot analysis of apoptosis-related proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CARP-1, phospho-p38, cleaved PARP, Akt, phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Detection of DNA Fragmentation (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow Diagram: TUNEL Assay

Caption: Workflow for the detection of apoptotic DNA fragmentation using the TUNEL assay.

Methodology:

-

Cell Preparation: Treat cells with this compound, then harvest and fix them with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

DNA Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and BrdU-labeled nucleotides (BrdUTP) to label the 3'-OH ends of fragmented DNA.

-

Staining: Wash the cells and incubate with a fluorescently-labeled anti-BrdU antibody (e.g., FITC-conjugated).

-

Counterstaining: Counterstain the cellular DNA with a dye such as Propidium Iodide (PI) or DAPI.

-

Analysis: Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells or visualize them by fluorescence microscopy.

Conclusion

This compound and its analogs are potent inducers of apoptosis in a variety of cancer cell types, including those that have developed resistance to standard therapies. Their mechanism of action is centered on the upregulation of the pro-apoptotic protein CARP-1, which triggers the activation of the p38 and JNK stress kinase pathways and the suppression of the pro-survival Akt signaling cascade. This leads to the activation of caspases, cleavage of PARP, and ultimately, programmed cell death. The multifaceted mechanism of this compound makes it an attractive candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic. This guide provides a foundational understanding of its core apoptotic mechanisms to aid researchers and drug developers in their efforts to leverage this promising class of compounds.

References

- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of CFM-4 in Apoptosis Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-4, a CARP-1 (Cell cycle and apoptosis regulatory protein 1) functional mimetic, represents a promising class of small molecules with potent pro-apoptotic activity across a range of cancer cell types. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis. The primary mechanism of action involves the upregulation and activation of CARP-1, which subsequently triggers a cascade of downstream signaling events, culminating in programmed cell death. Key events include the activation of the stress-activated protein kinases (SAPK) p38 and JNK, inhibition of the pro-survival Akt signaling pathway, and the induction of canonical apoptotic markers such as PARP and caspase cleavage. This document details these pathways, presents available quantitative data, outlines experimental protocols for key assays, and provides visual representations of the signaling networks to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound and its Target: CARP-1

CARP-1, also known as CCAR1, is a peri-nuclear phosphoprotein that functions as a critical regulator of cell growth, differentiation, and apoptosis. It acts as a co-activator for various transcription factors and is implicated in the cellular response to chemotherapy. This compound and its analogs, such as this compound.16, are small molecules designed to mimic the function of CARP-1, thereby promoting its pro-apoptotic activities. These compounds have been shown to inhibit the growth of various cancer cells, including those resistant to conventional therapies, by inducing apoptosis.[1][2][3]

Core Signaling Pathways of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are mediated through a multi-pronged attack on cancer cell survival machinery. The core mechanism revolves around the upregulation of CARP-1, which then orchestrates the activation of pro-death signaling cascades and the suppression of pro-survival pathways.

Upregulation of CARP-1 and Activation of the SAPK Pathway

Treatment of cancer cells with this compound leads to a significant increase in the expression of CARP-1.[2][4] This elevated level of CARP-1 is a critical initiating event in the apoptotic cascade. One of the primary downstream effects of increased CARP-1 is the activation of the Stress-Activated Protein Kinase (SAPK) pathways, specifically p38 MAPK and c-Jun N-terminal Kinase (JNK).

-

p38 MAPK Activation: this compound treatment leads to the phosphorylation and activation of p38 MAPK. Activated p38 plays a crucial role in mediating cellular stress responses and promoting apoptosis.

-

JNK Activation: Similarly, this compound induces the phosphorylation of JNK. The JNK pathway is a key signaling cascade involved in the cellular response to a variety of stresses and is a potent inducer of apoptosis.

The activation of both p38 and JNK by this compound creates a strong pro-apoptotic cellular environment.

Induction of Apoptotic Markers

The activation of the CARP-1 and SAPK pathways by this compound culminates in the induction of well-established markers of apoptosis:

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. During apoptosis, PARP is cleaved by caspases, rendering it inactive. This compound treatment results in the robust cleavage of PARP, indicating the execution phase of apoptosis.

-

Caspase Activation: this compound induces the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3 and -7. Activated caspases are the central drivers of the apoptotic process, responsible for the cleavage of numerous cellular substrates.

Inhibition of Pro-Survival Signaling: The Akt/FOXO3a Axis

A critical aspect of this compound's mechanism of action is its ability to suppress pro-survival signaling pathways, most notably the PI3K/Akt pathway. This compound and its analogs have been shown to inhibit the phosphorylation and activation of Akt.

The inhibition of Akt has significant downstream consequences, including the potential activation of the Forkhead box O3 (FOXO3a) transcription factor. In its unphosphorylated state, FOXO3a translocates to the nucleus and promotes the transcription of genes involved in apoptosis and cell cycle arrest. While direct evidence for this compound-induced FOXO3a nuclear translocation is still emerging, the inhibition of its upstream negative regulator, Akt, strongly suggests this as a plausible downstream event.

Signaling Pathway Diagram: this compound Mechanism of Action

Caption: this compound initiates apoptosis by upregulating CARP-1, leading to SAPK activation and Akt inhibition.

Quantitative Data on this compound and its Analogs

Precise quantitative data for this compound across a wide range of cancer cell lines is still being consolidated in the literature. However, studies on its potent analog, this compound.16, provide valuable insights into its efficacy.

Table 1: Growth Inhibitory (GI50) Concentrations of this compound.16 in NSCLC Cell Lines

| Cell Line | Drug Resistance Profile | GI50 of Erlotinib | GI50 of this compound.16 | Reference |

| HCC827 | Parental (TKI-sensitive) | ~0.1 µM | Not explicitly stated | |

| HCC827-ER | Erlotinib-Resistant | ≥15 µM | Not explicitly stated | |

| H1975 | Parental (T790M mutation) | Not explicitly stated | Not explicitly stated | |

| H1975-RR | Rociletinib-Resistant | Not explicitly stated | Not explicitly stated |

Note: While specific GI50 values for this compound.16 are not provided in a tabular format in the cited literature, the studies indicate its effectiveness in attenuating the growth of both parental and TKI-resistant NSCLC cells. Further research is needed to establish a comprehensive IC50 profile for this compound and its analogs.

Table 2: Qualitative Summary of Protein Level Changes Induced by this compound/CFM-4.16

| Protein | Change upon Treatment | Effect | Reference |

| CARP-1 | Increased expression | Pro-apoptotic | |

| Phospho-p38 | Increased phosphorylation | Pro-apoptotic | |

| Phospho-JNK | Increased phosphorylation | Pro-apoptotic | |

| Cleaved PARP | Increased levels | Marker of apoptosis | |

| Cleaved Caspase-8 | Increased levels | Initiator caspase activation | |

| Phospho-Akt | Decreased phosphorylation | Inhibition of survival | |

| c-Met | Inhibited | Inhibition of oncogenic signaling |

Detailed Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

Caption: Standard workflow for Western Blot analysis of apoptosis-related proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CARP-1, phospho-p38, cleaved PARP, Akt, phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Detection of DNA Fragmentation (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow Diagram: TUNEL Assay

Caption: Workflow for the detection of apoptotic DNA fragmentation using the TUNEL assay.

Methodology:

-

Cell Preparation: Treat cells with this compound, then harvest and fix them with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

DNA Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and BrdU-labeled nucleotides (BrdUTP) to label the 3'-OH ends of fragmented DNA.

-

Staining: Wash the cells and incubate with a fluorescently-labeled anti-BrdU antibody (e.g., FITC-conjugated).

-

Counterstaining: Counterstain the cellular DNA with a dye such as Propidium Iodide (PI) or DAPI.

-

Analysis: Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells or visualize them by fluorescence microscopy.

Conclusion

This compound and its analogs are potent inducers of apoptosis in a variety of cancer cell types, including those that have developed resistance to standard therapies. Their mechanism of action is centered on the upregulation of the pro-apoptotic protein CARP-1, which triggers the activation of the p38 and JNK stress kinase pathways and the suppression of the pro-survival Akt signaling cascade. This leads to the activation of caspases, cleavage of PARP, and ultimately, programmed cell death. The multifaceted mechanism of this compound makes it an attractive candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic. This guide provides a foundational understanding of its core apoptotic mechanisms to aid researchers and drug developers in their efforts to leverage this promising class of compounds.

References

- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

CFM-4: A Novel Regulator of G2/M Cell Cycle Arrest and Apoptosis

An In-depth Technical Guide on the Core Function of a Promising Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the function of CFM-4, a small molecule antagonist of the CARP-1/APC-2 interaction, in inducing G2/M cell cycle arrest and apoptosis in cancer cells. This document details the core signaling pathways, presents quantitative data from key experiments, and outlines the methodologies for reproducing these findings.

Core Mechanism of Action

This compound is a potent small molecule that functions as a CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) functional mimetic. Its primary mechanism of action involves the disruption of the protein-protein interaction between CARP-1 and APC-2 (Anaphase-Promoting Complex Subunit 2). This antagonism leads to a cascade of downstream events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis, even in drug-resistant cancer cell lines.

Signaling Pathway of this compound Induced G2/M Arrest

This compound initiates a signaling cascade by binding to CARP-1, which prevents its interaction with the E3 ubiquitin ligase APC/C (Anaphase-Promoting Complex/Cyclosome). This disruption leads to an accumulation of CARP-1. The elevated levels of CARP-1, in concert with the inhibition of APC/C activity, result in a significant decrease in the levels of key mitotic proteins, including Cyclin B1 and Cdc20. The loss of these critical regulators of the G2/M transition prevents cells from entering mitosis, leading to cell cycle arrest. Concurrently, this compound treatment activates stress-activated protein kinases (SAPKs) such as p38 and JNK1/2, and initiates caspase cascades, ultimately leading to programmed cell death (apoptosis).

CFM-4: A Novel Regulator of G2/M Cell Cycle Arrest and Apoptosis

An In-depth Technical Guide on the Core Function of a Promising Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the function of CFM-4, a small molecule antagonist of the CARP-1/APC-2 interaction, in inducing G2/M cell cycle arrest and apoptosis in cancer cells. This document details the core signaling pathways, presents quantitative data from key experiments, and outlines the methodologies for reproducing these findings.

Core Mechanism of Action

This compound is a potent small molecule that functions as a CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) functional mimetic. Its primary mechanism of action involves the disruption of the protein-protein interaction between CARP-1 and APC-2 (Anaphase-Promoting Complex Subunit 2). This antagonism leads to a cascade of downstream events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis, even in drug-resistant cancer cell lines.

Signaling Pathway of this compound Induced G2/M Arrest

This compound initiates a signaling cascade by binding to CARP-1, which prevents its interaction with the E3 ubiquitin ligase APC/C (Anaphase-Promoting Complex/Cyclosome). This disruption leads to an accumulation of CARP-1. The elevated levels of CARP-1, in concert with the inhibition of APC/C activity, result in a significant decrease in the levels of key mitotic proteins, including Cyclin B1 and Cdc20. The loss of these critical regulators of the G2/M transition prevents cells from entering mitosis, leading to cell cycle arrest. Concurrently, this compound treatment activates stress-activated protein kinases (SAPKs) such as p38 and JNK1/2, and initiates caspase cascades, ultimately leading to programmed cell death (apoptosis).

CFM-4: A Novel Antagonist of the CARP-1/APC-2 Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cell Division Cycle and Apoptosis Regulator 1 (CARP-1), also known as CCAR1, is a crucial phospho-protein that plays a multifaceted role in cell growth, apoptosis, and signal transduction. Its interaction with the Anaphase Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase, particularly with the APC-2 subunit, is a critical regulatory point in cell cycle progression. The disruption of this interaction presents a promising therapeutic strategy for targeting cancer cells. CFM-4 (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1]thiadiazol]-2-one) has emerged as a potent small molecule inhibitor of the CARP-1/APC-2 binding, demonstrating significant anti-cancer properties. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function.

Introduction

CARP-1 is a perinuclear phosphoprotein that functions as a co-activator for various signaling pathways, including steroid/thyroid nuclear receptors, β-catenin, and the tumor suppressor p53.[2] Its involvement in chemotherapy-dependent apoptosis highlights its significance as a potential therapeutic target. A yeast two-hybrid screen identified the anaphase-promoting complex/cyclosome E3 ubiquitin ligase component APC-2 as a binding partner of CARP-1. The interaction between CARP-1 and APC-2, along with the APC/C co-activators Cdc20 and Cdh1, suggests a regulatory role for CARP-1 in cell cycle control.

This compound is a CARP-1 Functional Mimetic (CFM) identified through high-throughput screening as a small molecule antagonist of the CARP-1/APC-2 interaction. By preventing this binding, this compound induces G2/M cell cycle arrest and apoptosis in a variety of cancer cells, including those resistant to conventional drugs. This guide will delve into the quantitative data supporting the efficacy of this compound, the detailed experimental protocols for its study, and visual representations of its mechanism and relevant pathways.

Quantitative Data

The efficacy of this compound as a CARP-1/APC-2 binding antagonist and an anti-cancer agent has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Description | Reference |

| IC50 (this compound) | 1 µM | Inhibition of CARP-1/APC-2 interaction | |

| Kd (CARP-1/APC-2) | 480 nM | Dissociation constant for CARP-1 and APC-2 binding | |

| Table 1: Binding Affinity and Interaction Inhibition |

| Cell Line Type | IC50 Range (this compound) | Effect | Reference |

| Various Cancer Cells | 10-15 µM | Induction of apoptosis | |

| Drug-Resistant Human Breast Cancer Cells | Not specified, but effective | Suppression of growth | |

| Table 2: Cellular Activity of this compound |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the interaction between CARP-1 and APC-2. This disruption triggers a cascade of events leading to cell cycle arrest and apoptosis.

CARP-1 and the APC/C Complex

CARP-1 interacts with the APC-2 subunit of the Anaphase Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase crucial for regulating the metaphase-to-anaphase transition and mitotic exit. By binding to APC-2, CARP-1 is thought to co-activate the APC/C complex.

This compound as a Binding Antagonist

This compound functions by binding to CARP-1, which in turn prevents CARP-1 from interacting with APC-2. This antagonistic action disrupts the normal function of the APC/C complex, leading to downstream cellular consequences.

Downstream Effects of this compound

The inhibition of the CARP-1/APC-2 interaction by this compound leads to:

-

G2/M Cell Cycle Arrest: Disruption of APC/C function prevents the degradation of key cell cycle proteins, such as cyclin B1, leading to an arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: The cell cycle arrest and likely other signaling perturbations trigger the apoptotic cascade. This involves the activation of caspase-8 and caspase-9.

-

Loss of Cell Cycle Proteins: this compound treatment leads to a loss of cyclin B1 and Cdc20 proteins in a manner that is independent of the ubiquitin-proteasome pathway but is caspase-mediated.

-

p53-Independent Apoptosis: Notably, this compound induces apoptosis independently of the tumor suppressor p53, which is often mutated in cancer cells.

References

CFM-4: A Novel Antagonist of the CARP-1/APC-2 Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cell Division Cycle and Apoptosis Regulator 1 (CARP-1), also known as CCAR1, is a crucial phospho-protein that plays a multifaceted role in cell growth, apoptosis, and signal transduction. Its interaction with the Anaphase Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase, particularly with the APC-2 subunit, is a critical regulatory point in cell cycle progression. The disruption of this interaction presents a promising therapeutic strategy for targeting cancer cells. CFM-4 (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1]thiadiazol]-2-one) has emerged as a potent small molecule inhibitor of the CARP-1/APC-2 binding, demonstrating significant anti-cancer properties. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function.

Introduction

CARP-1 is a perinuclear phosphoprotein that functions as a co-activator for various signaling pathways, including steroid/thyroid nuclear receptors, β-catenin, and the tumor suppressor p53.[2] Its involvement in chemotherapy-dependent apoptosis highlights its significance as a potential therapeutic target. A yeast two-hybrid screen identified the anaphase-promoting complex/cyclosome E3 ubiquitin ligase component APC-2 as a binding partner of CARP-1. The interaction between CARP-1 and APC-2, along with the APC/C co-activators Cdc20 and Cdh1, suggests a regulatory role for CARP-1 in cell cycle control.

This compound is a CARP-1 Functional Mimetic (CFM) identified through high-throughput screening as a small molecule antagonist of the CARP-1/APC-2 interaction. By preventing this binding, this compound induces G2/M cell cycle arrest and apoptosis in a variety of cancer cells, including those resistant to conventional drugs. This guide will delve into the quantitative data supporting the efficacy of this compound, the detailed experimental protocols for its study, and visual representations of its mechanism and relevant pathways.

Quantitative Data

The efficacy of this compound as a CARP-1/APC-2 binding antagonist and an anti-cancer agent has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Description | Reference |

| IC50 (this compound) | 1 µM | Inhibition of CARP-1/APC-2 interaction | |

| Kd (CARP-1/APC-2) | 480 nM | Dissociation constant for CARP-1 and APC-2 binding | |

| Table 1: Binding Affinity and Interaction Inhibition |

| Cell Line Type | IC50 Range (this compound) | Effect | Reference |

| Various Cancer Cells | 10-15 µM | Induction of apoptosis | |

| Drug-Resistant Human Breast Cancer Cells | Not specified, but effective | Suppression of growth | |

| Table 2: Cellular Activity of this compound |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the interaction between CARP-1 and APC-2. This disruption triggers a cascade of events leading to cell cycle arrest and apoptosis.

CARP-1 and the APC/C Complex

CARP-1 interacts with the APC-2 subunit of the Anaphase Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase crucial for regulating the metaphase-to-anaphase transition and mitotic exit. By binding to APC-2, CARP-1 is thought to co-activate the APC/C complex.

This compound as a Binding Antagonist

This compound functions by binding to CARP-1, which in turn prevents CARP-1 from interacting with APC-2. This antagonistic action disrupts the normal function of the APC/C complex, leading to downstream cellular consequences.

Downstream Effects of this compound

The inhibition of the CARP-1/APC-2 interaction by this compound leads to:

-

G2/M Cell Cycle Arrest: Disruption of APC/C function prevents the degradation of key cell cycle proteins, such as cyclin B1, leading to an arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: The cell cycle arrest and likely other signaling perturbations trigger the apoptotic cascade. This involves the activation of caspase-8 and caspase-9.

-

Loss of Cell Cycle Proteins: this compound treatment leads to a loss of cyclin B1 and Cdc20 proteins in a manner that is independent of the ubiquitin-proteasome pathway but is caspase-mediated.

-

p53-Independent Apoptosis: Notably, this compound induces apoptosis independently of the tumor suppressor p53, which is often mutated in cancer cells.

References

The Role of CFM-4 in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance remains a critical obstacle in oncology, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. CARP-1/CCAR1 (Cell Division Cycle and Apoptosis Regulator 1) has been identified as a crucial regulator of apoptosis in response to various chemotherapeutic agents. CARP-1 Functional Mimetics (CFMs), a class of small molecule inhibitors, leverage this pathway to induce cell death in a variety of cancer cells, including drug-resistant phenotypes. This technical guide provides an in-depth examination of a lead compound, CFM-4, and its potent analogs, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their characterization. The focus is on this compound's ability to bind and modulate CARP-1, initiating a signaling cascade that involves the activation of Stress-Activated Protein Kinases (SAPKs), cell cycle arrest, and ultimately, apoptosis.

Introduction to this compound

This compound (1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2]thiadiazol]-2(1H)-one) is a novel small molecule inhibitor developed as a CARP-1 functional mimetic.[3][4] CARP-1 is a perinuclear phosphoprotein that regulates cell growth and apoptosis by serving as a co-activator for several key signaling molecules and as a mediator of chemotherapy-induced apoptosis. This compound and its analogs were designed to interfere with the interaction between CARP-1 and the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By mimicking the function of CARP-1, CFMs enhance its expression and trigger a pro-apoptotic signaling cascade, making them effective inhibitors of cancer cell growth, including in cell lines resistant to conventional therapies like Adriamycin, Cisplatin, and various tyrosine kinase inhibitors (TKIs).

Core Mechanism of Action

The primary mechanism of this compound involves the direct modulation of the CARP-1 signaling pathway to induce apoptosis and inhibit cell proliferation. This is achieved through a multi-faceted approach targeting key cellular processes.

CARP-1 Upregulation and APC/C Interaction

This compound and its analogs bind to CARP-1, enhancing its expression and interfering with its binding to APC-2. This disruption is a critical initiating event that shifts the cellular balance away from proliferation and towards apoptosis.

Induction of Apoptosis via SAPK Pathway

Upon engagement by this compound, CARP-1 initiates a downstream signaling cascade characterized by the activation of pro-apoptotic Stress-Activated Protein Kinases (SAPKs), specifically p38 and c-Jun N-terminal kinases (JNKs). Activated p38 and JNK, in turn, trigger the caspase cascade, which is essential for the execution of apoptosis. Evidence shows that this compound-induced apoptosis involves the activation of initiator caspase-8 and executioner caspase-3, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP). Pharmacological blockage of caspase-8 has been shown to prevent apoptosis by this compound, highlighting its necessity in this signaling pathway.

Inhibition of Oncogenic Pathways

In addition to activating pro-apoptotic pathways, CFM compounds actively inhibit key survival and proliferation signals. Studies have demonstrated that this compound and its analog this compound.16 can inhibit oncogenic kinases such as cMet and Akt, which are often hyperactivated in cancer and contribute to drug resistance.

Cell Cycle Arrest

A significant component of this compound's anti-proliferative effect is its ability to induce cell cycle arrest, primarily at the G2/M phase. This is often accompanied by a reduction in the levels of key mitotic regulators, such as Cyclin B1. By preventing cancer cells from completing mitosis, this compound effectively halts their proliferation.

Quantitative Data on Anti-Proliferative Efficacy

The efficacy of this compound and its analogs has been quantified across a range of cancer cell lines, with a particular focus on those resistant to standard treatments. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric used to assess potency.

Table 1: GI₅₀ Values in Non-Small Cell Lung Cancer (NSCLC)

| Cell Line | Resistance Profile | GI₅₀ of Standard TKI | GI₅₀ of CFM Analog | Reference |

| H1975 | Parental | ≤0.18 µM (Rociletinib/Ocimertinib) | Attenuated Growth | |

| H1975 | Ocimertinib-Resistant | ~12 µM (Ocimertinib) | Attenuated Growth | |

| H1975 | Rociletinib-Resistant | 4.5 - 8.0 µM (Rociletinib) | Attenuated Growth | |

| A549 / H1299 | Parental | N/A | 2.0 µM (this compound.16) |

Table 2: GI₅₀ Values in Renal Cell Carcinoma (RCC)

| Cell Line | Resistance Profile | GI₅₀ of Everolimus | Note on CFM Efficacy | Reference |

| A498 | Parental | ~1.2 µM | This compound.16 was effective | |

| A498 | Everolimus-Resistant | ≥10.0 µM | This compound.16 was effective | |

| UOK262 | Parental | <0.02 µM | This compound.16 was effective | |

| UOK262 | Everolimus-Resistant | 1.8 - 7.0 µM | This compound.16 was effective | |

| UOK268 | Parental | <0.02 µM | This compound.16 was effective | |

| UOK268 | Everolimus-Resistant | 7.0 - ≥10.0 µM | This compound.16 was effective |

Table 3: GI₅₀ Values in Triple-Negative Breast Cancer (TNBC)

| Cell Line | Resistance Profile | GI₅₀ of Cisplatin | Note on CFM Efficacy | Reference |

| MDA-MB-468 | Cisplatin-Resistant | ≥6.0 - 15.0 µM | This compound.16 inhibited viability | |

| MDA-MB-231 | Cisplatin-Resistant | ≥150.0 µM | This compound.16 inhibited viability |

Note: this compound.16 is a novel analog that is generally more potent than this compound.

Key Experimental Protocols

The characterization of this compound's anti-cancer effects relies on a set of standardized in vitro assays. Detailed methodologies for these core experiments are provided below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Protocol:

-

Cell Collection: Induce apoptosis using this compound. Collect both floating and adherent cells. Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.

-

Washing: Wash cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate for 15-20 minutes at room temperature, protected from light.

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

-

Healthy cells: Annexin V negative, PI negative.

-

Early Apoptosis: Annexin V positive, PI negative.

-

Late Apoptosis/Necrosis: Annexin V positive, PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to double-stranded DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Collection: Harvest approximately 1 x 10⁶ cells per sample.

-

Washing: Wash cells with PBS and centrifuge at ~300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at 4°C).

-

Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

-

RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A (e.g., 100 µg/mL).

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL).

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Analysis: Analyze samples by flow cytometry, using a linear scale for PI fluorescence. Record at least 10,000 events per sample.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as CARP-1, cleaved PARP, and phosphorylated p38/JNK, to confirm the mechanism of action of this compound.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-50 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CARP-1, anti-cleaved-PARP) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1-2 hours at room temperature.

-

Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system or X-ray film. A loading control protein (e.g., actin or tubulin) should be probed to ensure equal protein loading.

Conclusion

This compound and its next-generation analogs represent a promising class of anti-cancer compounds that function as CARP-1 functional mimetics. By upregulating CARP-1 and activating the p38/JNK stress-activated kinase pathway, these molecules effectively induce G2/M cell cycle arrest and apoptosis. Crucially, their efficacy extends to various cancer cell lines that have developed resistance to frontline therapeutic agents, including TKIs and platinum-based drugs. The data and protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of the CARP-1 signaling axis in oncology.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. corefacilities.iss.it [corefacilities.iss.it]

The Role of CFM-4 in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance remains a critical obstacle in oncology, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. CARP-1/CCAR1 (Cell Division Cycle and Apoptosis Regulator 1) has been identified as a crucial regulator of apoptosis in response to various chemotherapeutic agents. CARP-1 Functional Mimetics (CFMs), a class of small molecule inhibitors, leverage this pathway to induce cell death in a variety of cancer cells, including drug-resistant phenotypes. This technical guide provides an in-depth examination of a lead compound, CFM-4, and its potent analogs, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their characterization. The focus is on this compound's ability to bind and modulate CARP-1, initiating a signaling cascade that involves the activation of Stress-Activated Protein Kinases (SAPKs), cell cycle arrest, and ultimately, apoptosis.

Introduction to this compound

This compound (1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2]thiadiazol]-2(1H)-one) is a novel small molecule inhibitor developed as a CARP-1 functional mimetic.[3][4] CARP-1 is a perinuclear phosphoprotein that regulates cell growth and apoptosis by serving as a co-activator for several key signaling molecules and as a mediator of chemotherapy-induced apoptosis. This compound and its analogs were designed to interfere with the interaction between CARP-1 and the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By mimicking the function of CARP-1, CFMs enhance its expression and trigger a pro-apoptotic signaling cascade, making them effective inhibitors of cancer cell growth, including in cell lines resistant to conventional therapies like Adriamycin, Cisplatin, and various tyrosine kinase inhibitors (TKIs).

Core Mechanism of Action

The primary mechanism of this compound involves the direct modulation of the CARP-1 signaling pathway to induce apoptosis and inhibit cell proliferation. This is achieved through a multi-faceted approach targeting key cellular processes.

CARP-1 Upregulation and APC/C Interaction

This compound and its analogs bind to CARP-1, enhancing its expression and interfering with its binding to APC-2. This disruption is a critical initiating event that shifts the cellular balance away from proliferation and towards apoptosis.

Induction of Apoptosis via SAPK Pathway

Upon engagement by this compound, CARP-1 initiates a downstream signaling cascade characterized by the activation of pro-apoptotic Stress-Activated Protein Kinases (SAPKs), specifically p38 and c-Jun N-terminal kinases (JNKs). Activated p38 and JNK, in turn, trigger the caspase cascade, which is essential for the execution of apoptosis. Evidence shows that this compound-induced apoptosis involves the activation of initiator caspase-8 and executioner caspase-3, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP). Pharmacological blockage of caspase-8 has been shown to prevent apoptosis by this compound, highlighting its necessity in this signaling pathway.

Inhibition of Oncogenic Pathways

In addition to activating pro-apoptotic pathways, CFM compounds actively inhibit key survival and proliferation signals. Studies have demonstrated that this compound and its analog this compound.16 can inhibit oncogenic kinases such as cMet and Akt, which are often hyperactivated in cancer and contribute to drug resistance.

Cell Cycle Arrest

A significant component of this compound's anti-proliferative effect is its ability to induce cell cycle arrest, primarily at the G2/M phase. This is often accompanied by a reduction in the levels of key mitotic regulators, such as Cyclin B1. By preventing cancer cells from completing mitosis, this compound effectively halts their proliferation.

Quantitative Data on Anti-Proliferative Efficacy

The efficacy of this compound and its analogs has been quantified across a range of cancer cell lines, with a particular focus on those resistant to standard treatments. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric used to assess potency.

Table 1: GI₅₀ Values in Non-Small Cell Lung Cancer (NSCLC)

| Cell Line | Resistance Profile | GI₅₀ of Standard TKI | GI₅₀ of CFM Analog | Reference |

| H1975 | Parental | ≤0.18 µM (Rociletinib/Ocimertinib) | Attenuated Growth | |

| H1975 | Ocimertinib-Resistant | ~12 µM (Ocimertinib) | Attenuated Growth | |

| H1975 | Rociletinib-Resistant | 4.5 - 8.0 µM (Rociletinib) | Attenuated Growth | |

| A549 / H1299 | Parental | N/A | 2.0 µM (this compound.16) |

Table 2: GI₅₀ Values in Renal Cell Carcinoma (RCC)

| Cell Line | Resistance Profile | GI₅₀ of Everolimus | Note on CFM Efficacy | Reference |

| A498 | Parental | ~1.2 µM | This compound.16 was effective | |

| A498 | Everolimus-Resistant | ≥10.0 µM | This compound.16 was effective | |

| UOK262 | Parental | <0.02 µM | This compound.16 was effective | |

| UOK262 | Everolimus-Resistant | 1.8 - 7.0 µM | This compound.16 was effective | |

| UOK268 | Parental | <0.02 µM | This compound.16 was effective | |

| UOK268 | Everolimus-Resistant | 7.0 - ≥10.0 µM | This compound.16 was effective |

Table 3: GI₅₀ Values in Triple-Negative Breast Cancer (TNBC)

| Cell Line | Resistance Profile | GI₅₀ of Cisplatin | Note on CFM Efficacy | Reference |

| MDA-MB-468 | Cisplatin-Resistant | ≥6.0 - 15.0 µM | This compound.16 inhibited viability | |

| MDA-MB-231 | Cisplatin-Resistant | ≥150.0 µM | This compound.16 inhibited viability |

Note: this compound.16 is a novel analog that is generally more potent than this compound.

Key Experimental Protocols

The characterization of this compound's anti-cancer effects relies on a set of standardized in vitro assays. Detailed methodologies for these core experiments are provided below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Protocol:

-

Cell Collection: Induce apoptosis using this compound. Collect both floating and adherent cells. Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.

-

Washing: Wash cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate for 15-20 minutes at room temperature, protected from light.

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

-

Healthy cells: Annexin V negative, PI negative.

-

Early Apoptosis: Annexin V positive, PI negative.

-

Late Apoptosis/Necrosis: Annexin V positive, PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to double-stranded DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Collection: Harvest approximately 1 x 10⁶ cells per sample.

-

Washing: Wash cells with PBS and centrifuge at ~300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at 4°C).

-

Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

-

RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A (e.g., 100 µg/mL).

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL).

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Analysis: Analyze samples by flow cytometry, using a linear scale for PI fluorescence. Record at least 10,000 events per sample.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as CARP-1, cleaved PARP, and phosphorylated p38/JNK, to confirm the mechanism of action of this compound.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-50 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CARP-1, anti-cleaved-PARP) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1-2 hours at room temperature.

-

Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system or X-ray film. A loading control protein (e.g., actin or tubulin) should be probed to ensure equal protein loading.

Conclusion

This compound and its next-generation analogs represent a promising class of anti-cancer compounds that function as CARP-1 functional mimetics. By upregulating CARP-1 and activating the p38/JNK stress-activated kinase pathway, these molecules effectively induce G2/M cell cycle arrest and apoptosis. Crucially, their efficacy extends to various cancer cell lines that have developed resistance to frontline therapeutic agents, including TKIs and platinum-based drugs. The data and protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of the CARP-1 signaling axis in oncology.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. corefacilities.iss.it [corefacilities.iss.it]

The Chemical Architecture and Biological Profile of CFM-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-4, a novel small molecule inhibitor, has emerged as a compound of significant interest in oncology research. Identified as a CARP-1 functional mimetic, it disrupts the interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) and APC-2 (Anaphase-Promoting Complex subunit 2), leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for its biological evaluation and visualizations of its signaling pathway are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2]thiadiazol]-2(1H)-one | |

| Synonyms | This compound, CFM4, CARP-1 mimetic | |

| Molecular Formula | C22H16ClN3OS | |

| Molecular Weight | 405.9 g/mol | |

| Solubility | Soluble in DMSO (up to 20 mM) | |

| Storage | Store at +4°C |

Biological Properties and Mechanism of Action

This compound acts as a potent antagonist of the CARP-1/APC-2 interaction. By mimicking the function of CARP-1, it induces G2/M phase cell cycle arrest and triggers apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics. The induction of apoptosis by this compound is associated with an IC50 in the range of 10-15 μM.

The primary mechanism of action involves the disruption of the anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression. Specifically, this compound prevents the binding of CARP-1 to the APC-2 subunit. This interference leads to the stabilization of key APC/C substrates, such as cyclin B1 and Cdc20, which are critical for mitotic progression. The accumulation of these proteins ultimately results in a halt at the G2/M checkpoint and the initiation of the apoptotic cascade.

| Property | Description | Reference |

| Target | CARP-1/APC-2 interaction | |

| Biological Activity | Induces G2/M cell cycle arrest and apoptosis | |

| IC50 for Apoptosis | 10-15 μM | |

| Downstream Effects | Stabilization of cyclin B1 and Cdc20, activation of caspases |

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound's induction of apoptosis.

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound. These protocols are based on standard methodologies and can be adapted for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)

This protocol describes the analysis of cell cycle distribution in this compound treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24 or 48 hours.

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Western Blot for Caspase Activation and Cyclin B1)

This protocol details the detection of apoptotic markers, such as cleaved caspases and changes in cyclin B1 levels, in response to this compound treatment via Western blotting.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of spiro[3H-indole-3,2'-thiadiazol]-2(1H)-one derivatives involves a multi-step reaction. A representative approach is outlined below, based on the synthesis of similar compounds.

Caption: General workflow for the synthesis of this compound.

Representative Synthesis Protocol:

-

Cyclocondensation: An appropriately substituted isatin is reacted with an aromatic thiohydrazide in a suitable solvent (e.g., ethanol) under reflux, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid), to yield the spiro[indole-thiadiazole] intermediate.

-

N-Alkylation: The resulting spiro intermediate is then N-alkylated at the indole (B1671886) nitrogen using 2-chlorobenzyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to afford this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Conclusion

This compound represents a promising class of anti-cancer compounds with a distinct mechanism of action targeting the CARP-1/APC-C signaling axis. Its ability to induce G2/M arrest and apoptosis in cancer cells warrants further investigation for its therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding and exploration of this compound and its analogs.

References

The Chemical Architecture and Biological Profile of CFM-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-4, a novel small molecule inhibitor, has emerged as a compound of significant interest in oncology research. Identified as a CARP-1 functional mimetic, it disrupts the interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) and APC-2 (Anaphase-Promoting Complex subunit 2), leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for its biological evaluation and visualizations of its signaling pathway are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2]thiadiazol]-2(1H)-one | |

| Synonyms | This compound, CFM4, CARP-1 mimetic | |

| Molecular Formula | C22H16ClN3OS | |

| Molecular Weight | 405.9 g/mol | |

| Solubility | Soluble in DMSO (up to 20 mM) | |

| Storage | Store at +4°C |

Biological Properties and Mechanism of Action

This compound acts as a potent antagonist of the CARP-1/APC-2 interaction. By mimicking the function of CARP-1, it induces G2/M phase cell cycle arrest and triggers apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics. The induction of apoptosis by this compound is associated with an IC50 in the range of 10-15 μM.

The primary mechanism of action involves the disruption of the anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression. Specifically, this compound prevents the binding of CARP-1 to the APC-2 subunit. This interference leads to the stabilization of key APC/C substrates, such as cyclin B1 and Cdc20, which are critical for mitotic progression. The accumulation of these proteins ultimately results in a halt at the G2/M checkpoint and the initiation of the apoptotic cascade.

| Property | Description | Reference |

| Target | CARP-1/APC-2 interaction | |

| Biological Activity | Induces G2/M cell cycle arrest and apoptosis | |

| IC50 for Apoptosis | 10-15 μM | |

| Downstream Effects | Stabilization of cyclin B1 and Cdc20, activation of caspases |

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound's induction of apoptosis.

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound. These protocols are based on standard methodologies and can be adapted for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol describes the analysis of cell cycle distribution in this compound treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24 or 48 hours.

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Western Blot for Caspase Activation and Cyclin B1)

This protocol details the detection of apoptotic markers, such as cleaved caspases and changes in cyclin B1 levels, in response to this compound treatment via Western blotting.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of spiro[3H-indole-3,2'-thiadiazol]-2(1H)-one derivatives involves a multi-step reaction. A representative approach is outlined below, based on the synthesis of similar compounds.

Caption: General workflow for the synthesis of this compound.